molecular formula C22H16Br2ClNO4 B5037109 2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate

2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate

Cat. No. B5037109
M. Wt: 553.6 g/mol
InChI Key: NPBLUVQMRYMECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate involves the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and tumor growth. By inhibiting COX-2 activity, this compound can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate have been extensively studied. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have demonstrated its anti-tumor and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate in lab experiments is its high potency and specificity for COX-2 inhibition. However, its low solubility in water can pose a challenge in experimental design and delivery.

Future Directions

There are several future directions for the research on 2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate. One potential direction is the development of new analogs with improved solubility and potency. Another direction is the investigation of its potential applications in other fields such as material science and environmental remediation. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
In conclusion, 2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate is a promising compound with potential applications in various fields. Its high potency and specificity for COX-2 inhibition make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop new analogs with improved properties.

Synthesis Methods

The synthesis of 2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate involves the reaction of 2,4-dibromo-6-nitrophenol with 2-chlorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with N-(2-aminoethyl)glycine to obtain the final product.

Scientific Research Applications

2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-inflammatory and anti-tumor properties. In agriculture, it has been tested as a herbicide and insecticide. In material science, it has been used as a precursor for the synthesis of other compounds.

properties

IUPAC Name

[2,4-dibromo-6-[[(2-chlorobenzoyl)amino]methyl]phenyl] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2ClNO4/c23-15-10-14(12-26-22(28)17-8-4-5-9-19(17)25)21(18(24)11-15)30-20(27)13-29-16-6-2-1-3-7-16/h1-11H,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBLUVQMRYMECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2Br)Br)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,4-Dibromo-6-[[(2-chlorobenzoyl)amino]methyl]phenyl] 2-phenoxyacetate

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